(3-Formyl-5-iodophenyl)acetic acid
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Overview
Description
(3-Formyl-5-iodophenyl)acetic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the 3-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-iodophenyl)acetic acid typically involves the iodination of a phenylacetic acid derivative followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring. The formyl group can then be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Reagents such as sodium azide (NaN3) or organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: (3-Carboxy-5-iodophenyl)acetic acid.
Reduction: (3-Hydroxymethyl-5-iodophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formyl-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Formyl-5-iodophenyl)acetic acid largely depends on its interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
(3-Formylphenyl)acetic acid: Lacks the iodine atom, which may result in different reactivity and binding properties.
(5-Iodophenyl)acetic acid:
(3-Formyl-4-iodophenyl)acetic acid: Similar structure but with the iodine atom at a different position, which can influence its chemical behavior and interactions.
Uniqueness: (3-Formyl-5-iodophenyl)acetic acid is unique due to the presence of both the formyl and iodine substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and binding properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7IO3 |
---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
2-(3-formyl-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C9H7IO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13) |
InChI Key |
GBCLYLXGHMJCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)I)CC(=O)O |
Origin of Product |
United States |
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